Dimethyl malonate

Descripción

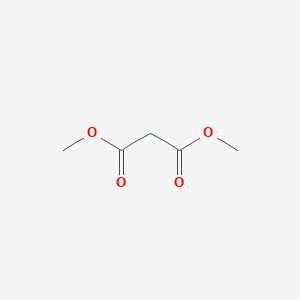

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

dimethyl propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4/c1-8-4(6)3-5(7)9-2/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEPAFCGSDWSTEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4029145 | |

| Record name | Dimethyl malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4029145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [Merck Index] Colorless liquid with an ester-like odor; [Reference #1] | |

| Record name | Propanedioic acid, 1,3-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl malonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13185 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

14.7 [mmHg] | |

| Record name | Dimethyl malonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13185 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

108-59-8 | |

| Record name | Dimethyl malonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl malonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanedioic acid, 1,3-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4029145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl malonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL MALONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EM8Y79998C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dimethyl Malonate from Malonic Acid and Methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dimethyl malonate from malonic acid and methanol. It delves into the core chemical principles, detailed experimental protocols, and comparative data of different synthetic routes. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a pivotal reagent in organic synthesis, widely utilized as a precursor for various pharmaceuticals, including barbiturates, as well as in the production of fragrances and other specialty chemicals. Its value lies in the reactivity of the methylene group flanked by two carbonyl groups, making it a versatile building block in malonic ester synthesis. While several methods for its preparation exist, the direct acid-catalyzed esterification of malonic acid with methanol, a classic example of Fischer esterification, remains a fundamental and widely practiced laboratory-scale synthesis. For industrial-scale production, the cyanide esterification process starting from chloroacetic acid is often favored.[1][2] This guide will focus on the Fischer esterification method while also providing a comparative overview of the cyanide route.

Reaction Mechanism: Fischer Esterification of Malonic Acid

The synthesis of this compound from malonic acid and methanol proceeds via a Fischer esterification mechanism. This reaction is an acid-catalyzed equilibrium process.[3][4] The mechanism involves the protonation of one of the carboxylic acid groups, followed by nucleophilic attack by methanol. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the methyl ester. This process then repeats for the second carboxylic acid group to yield the final product, this compound.

The reaction is reversible, and to drive the equilibrium towards the formation of the diester, it is crucial to either use a large excess of the alcohol (methanol) or to remove the water formed during the reaction.[4][5]

References

Spectroscopic Profile of Dimethyl Malonate: A Technical Guide

Introduction

Dimethyl malonate (CAS No. 108-59-8) is a diester of malonic acid with the chemical formula C₅H₈O₄. It serves as a versatile reagent in organic synthesis, most notably in the malonic ester synthesis for the preparation of a variety of carboxylic acids. A thorough understanding of its spectroscopic characteristics is paramount for researchers, scientists, and professionals in drug development for quality control, reaction monitoring, and structural elucidation. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, complete with experimental protocols and data presented in a clear, tabular format.

Spectroscopic Data

The following sections detail the characteristic spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are routinely employed.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by two distinct signals corresponding to the methoxy (-OCH₃) and methylene (-CH₂-) protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.75 | Singlet | 6H | -OCH₃ |

| 3.40 | Singlet | 2H | -CH₂- |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 167.3 | C=O |

| 52.5 | -OCH₃ |

| 41.3 | -CH₂- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorptions for the C=O and C-O bonds of the ester functional groups, as well as C-H stretching and bending vibrations.

| Frequency (cm⁻¹) | Intensity | Assignment |

| 2950-3000 | Medium | C-H stretch (alkane) |

| 1740-1750 | Strong | C=O stretch (ester) |

| 1440 | Medium | C-H bend (methylene) |

| 1200-1250 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight and elemental composition of a compound.

| m/z | Relative Intensity (%) | Assignment |

| 132 | 5 | [M]⁺ (Molecular Ion) |

| 101 | 95 | [M - OCH₃]⁺ |

| 74 | 45 | [CH₃OC(O)CH₂]⁺ |

| 59 | 100 | [COOCH₃]⁺ |

Experimental Protocols

The following are representative experimental protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving approximately 0.04 mL of the compound in 0.5 mL of deuterated chloroform (CDCl₃).

Instrumentation:

-

Instrument: 300 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Standard: Tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 10 ppm

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 128

-

Relaxation Delay: 2.0 s

-

Spectral Width: 200 ppm

Infrared (IR) Spectroscopy

Sample Preparation: A thin liquid film of neat this compound is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

Instrumentation:

-

Instrument: Fourier-Transform Infrared (FTIR) Spectrometer

-

Technique: Transmission

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Background: A background spectrum of the clean salt plates is recorded prior to sample analysis.

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced via Gas Chromatography (GC) for separation prior to mass analysis.

Instrumentation:

-

Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). An example instrument is a HITACHI RMU-6M.

-

Ionization Mode: Electron Ionization (EI) in positive mode.

GC Parameters:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium

MS Parameters:

-

Ion Source Temperature: 230 °C

-

Electron Energy: 70 eV

-

Mass Range: m/z 40-400

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis of this compound.

Caption: General workflow for spectroscopic analysis of this compound.

Caption: Relationship between spectroscopic techniques and structural information.

The Dual Reactivity of Dimethyl Malonate: A Comprehensive Guide for Synthetic Chemists

An In-depth Technical Guide on the Core Reactivity of Dimethyl Malonate with Nucleophiles and Electrophiles for Researchers, Scientists, and Drug Development Professionals.

This compound, a simple diester of malonic acid, is a cornerstone reagent in organic synthesis, prized for its versatility and predictable reactivity. Its unique structural feature—a methylene group flanked by two electron-withdrawing ester functionalities—confers a remarkable dual reactivity. This guide provides a detailed exploration of the reactions of this compound with both nucleophiles and electrophiles, offering insights into its synthetic applications, supported by quantitative data and detailed experimental protocols.

Core Reactivity: The Acidic Methylene Protons

The synthetic utility of this compound primarily stems from the pronounced acidity of the α-hydrogens (pKa ≈ 13 in DMSO).[1][2] The two adjacent carbonyl groups effectively stabilize the resulting carbanion, known as the malonate enolate, through resonance. This enolate is a potent carbon nucleophile, readily participating in a variety of carbon-carbon bond-forming reactions.

Reactions with Electrophiles: Building Molecular Complexity

The generation of the malonate enolate is the gateway to a vast array of reactions with electrophiles. A strong base is typically employed for the deprotonation, with sodium ethoxide in ethanol being a common choice to prevent transesterification.[1][2][3]

Alkylation: The Malonic Ester Synthesis

One of the most fundamental applications of this compound is the malonic ester synthesis, a powerful method for the preparation of carboxylic acids.[2][4][5] This process involves the alkylation of the malonate enolate with an alkyl halide, followed by hydrolysis and decarboxylation.

The initial step is the SN2 reaction of the enolate with a primary or secondary alkyl halide.[1][6] Tertiary alkyl halides are generally unsuitable due to the high propensity for elimination reactions.[2] The mono-alkylated product still possesses one acidic proton and can undergo a second alkylation, allowing for the synthesis of α,α-disubstituted carboxylic acids.[4][5]

Subsequent acidic hydrolysis of the dialkyl malonate yields a malonic acid derivative, which upon heating, readily undergoes decarboxylation to afford the final carboxylic acid product.[1][7][8][9]

Acylation

The malonate enolate can also be acylated using acid chlorides or anhydrides. This reaction provides access to β-keto esters, which are valuable synthetic intermediates. To drive the reaction to completion, it is often necessary to use at least two equivalents of base, as the resulting β-keto ester is more acidic than the starting this compound and would otherwise quench the enolate.[10] A procedure utilizing magnesium chloride and a tertiary amine base has been developed for the efficient C-acylation of diethyl malonate with acid chlorides.[10][11]

Michael Addition

As a soft nucleophile, the malonate enolate readily undergoes Michael addition (conjugate addition) to α,β-unsaturated carbonyl compounds and other Michael acceptors.[12][13] This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds. Classic examples include the reaction with methyl vinyl ketone, acrylates, and fumarates.[12] The reaction is typically catalyzed by a base.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound, such as this compound, to an aldehyde or ketone, followed by dehydration.[14] This reaction is typically catalyzed by a weak base, such as an amine or its salt.[14][15][16] The product is an α,β-unsaturated dicarbonyl compound. Aldehydes are generally more reactive than ketones in this condensation.[16]

Reactions with Nucleophiles: The Ester Functionalities

The electrophilic nature of the carbonyl carbons in the ester groups of this compound allows for reactions with a variety of nucleophiles. These reactions typically involve nucleophilic acyl substitution.

Condensation with Urea: Synthesis of Barbiturates

A classic and medicinally significant reaction of malonic esters is their condensation with urea in the presence of a strong base, such as sodium ethoxide, to form barbituric acid and its derivatives.[17][18][19][20] This reaction proceeds through a twofold nucleophilic acyl substitution, where the nitrogen atoms of urea act as nucleophiles attacking the carbonyl carbons of the malonate.[18] Barbiturates are a class of drugs that act as central nervous system depressants.[20][21]

Reactions with Grignard Reagents

The reaction of this compound with Grignard reagents can be complex. While the Grignard reagent can act as a base to deprotonate the α-carbon, it can also act as a nucleophile and attack the ester carbonyl groups. With a sufficient excess of the Grignard reagent, both ester groups can be converted to tertiary alcohols.

Quantitative Data Summary

| Reaction Type | Electrophile/Nucleophile | Product Type | Typical Yields (%) | Reference(s) |

| Alkylation | Alkyl Halide | Alkylated Carboxylic Acid | 72-78 | [20] |

| Michael Addition | α,β-Unsaturated Carbonyl | 1,5-Dicarbonyl Compound | High | [22] |

| Knoevenagel Condensation | Aldehydes | α,β-Unsaturated Dicarbonyl | 85-90 | [23] |

| Condensation with Urea | Urea | Barbituric Acid | 72-78 | [20] |

Experimental Protocols

General Procedure for the Alkylation of this compound (Malonic Ester Synthesis)

Materials:

-

This compound

-

Sodium ethoxide

-

Absolute ethanol

-

Alkyl halide (e.g., 1-bromobutane)

-

Hydrochloric acid (aqueous)

-

Sodium hydroxide (aqueous)

Procedure:

-

Enolate Formation: Dissolve sodium metal in absolute ethanol under an inert atmosphere to prepare a solution of sodium ethoxide. To this solution, add this compound dropwise at room temperature.[20]

-

Alkylation: Add the alkyl halide to the solution of the malonate enolate and reflux the mixture until the reaction is complete (monitored by TLC).[24]

-

Work-up: After cooling, the reaction mixture is typically quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated.

-

Hydrolysis and Decarboxylation: The crude alkylated malonate is refluxed with aqueous sodium hydroxide to hydrolyze the ester groups. The resulting solution is then acidified with hydrochloric acid and heated to effect decarboxylation, yielding the final carboxylic acid.[1][9]

Synthesis of Barbituric Acid from Diethyl Malonate and Urea

Materials:

-

Sodium metal

-

Absolute ethanol

-

Diethyl malonate

-

Urea (dry)

-

Concentrated hydrochloric acid

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser, dissolve finely cut sodium (11.5 g) in absolute ethanol (250 mL).[17][19][20]

-

To this solution, add diethyl malonate (80 g), followed by a solution of dry urea (30 g) in hot (70 °C) absolute ethanol (250 mL).[17][19][20]

-

Shake the mixture well and reflux for seven hours on an oil bath heated to 110 °C. A white solid will precipitate.[17][19][20]

-

After the reaction is complete, add hot water (500 mL, 50 °C) and then acidify the solution with concentrated hydrochloric acid (approx. 45 mL) with stirring.[17][19]

-

Filter the resulting clear solution and cool it in an ice bath overnight to crystallize the barbituric acid.[19][20]

-

Collect the white product by filtration, wash with cold water, and dry. The yield of barbituric acid is typically 46–50 g (72–78%).[20]

Conclusion

This compound's reactivity profile is a testament to the power of functional group interplay in organic molecules. The ability to act as a potent nucleophile through its enolate form allows for a myriad of carbon-carbon bond-forming reactions, making it an indispensable tool for the construction of complex molecular architectures. Simultaneously, the electrophilicity of its ester carbonyls opens avenues for condensation reactions, most notably in the synthesis of pharmacologically relevant compounds like barbiturates. A thorough understanding of these dual reactivities is essential for any researcher or professional engaged in the art and science of organic synthesis and drug development.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. fiveable.me [fiveable.me]

- 7. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]

- 8. organic chemistry - Decarboxylation of malonic esters - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 13. The Reaction of Maleic Anhydride with this compound [oddwheel.com]

- 14. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 15. organicreactions.org [organicreactions.org]

- 16. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 20. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 21. A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]

- 24. scribd.com [scribd.com]

Synthesis of Barbituric Acid from Dimethyl Malonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of barbituric acid utilizing dimethyl malonate as a primary precursor. Barbituric acid and its derivatives are foundational scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, most notably as central nervous system depressants.[1] This document outlines the core chemical principles, detailed experimental protocols, and quantitative data to support research and development in this area.

Core Synthesis Pathway: Claisen Condensation

The synthesis of barbituric acid from this compound and urea is a classic example of a Claisen condensation reaction.[2] The reaction proceeds by the nucleophilic attack of the enolate of this compound on the carbonyl carbon of urea, followed by cyclization and elimination of methanol to form the heterocyclic pyrimidine-2,4,6(1H,3H,5H)-trione, commonly known as barbituric acid. The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide or sodium methoxide, which facilitates the deprotonation of the α-carbon of this compound to form the reactive enolate.[3][4]

Reaction Mechanism

The following diagram illustrates the step-by-step mechanism of the condensation reaction between this compound and urea.

Caption: Reaction mechanism for the synthesis of barbituric acid.

Experimental Protocols

While many published procedures utilize diethyl malonate, the following protocol is adapted for this compound based on established chemical principles and available data. The molar equivalents and reaction conditions are critical for successful synthesis.

Materials:

-

This compound

-

Urea

-

Sodium metal

-

Absolute Ethanol or Methanol

-

Concentrated Hydrochloric Acid

-

n-Butanol (optional solvent)

-

Toluene (optional solvent)

Procedure:

-

Preparation of Sodium Alkoxide: In a round-bottomed flask equipped with a reflux condenser, dissolve finely cut sodium metal in absolute ethanol (to form sodium ethoxide) or methanol (to form sodium methoxide) under an inert atmosphere. The reaction is exothermic and should be cooled if necessary.[3]

-

Reaction Mixture: To the freshly prepared sodium alkoxide solution, add this compound, followed by a solution of dry urea dissolved in hot absolute alcohol.[3][5]

-

Reflux: Heat the reaction mixture to reflux. The reaction time and temperature can vary depending on the specific procedure, but typically ranges from 7 to 10 hours at 90-120°C.[5][6][7] A white solid of the sodium salt of barbituric acid should precipitate during this time.[5]

-

Work-up: After cooling the reaction mixture, the solid is typically dissolved in water. The solution is then acidified with concentrated hydrochloric acid to a pH of 1-2.[6][7]

-

Isolation and Purification: The precipitated crude barbituric acid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from hot water or an ethanol/water mixture.[5][8]

Experimental Workflow

The following diagram outlines the general workflow for the synthesis of barbituric acid.

Caption: General experimental workflow for barbituric acid synthesis.

Quantitative Data Summary

The following tables summarize quantitative data from various reported syntheses of barbituric acid and its derivatives. Note that while the core reaction is similar, the specific reagents and conditions can influence the outcome.

Table 1: Synthesis of Barbituric Acid using Diethyl Malonate

| Parameter | Value | Reference |

| Reactants | ||

| Diethyl Malonate | 0.5 mol | [5] |

| Urea | 0.5 mol | [5] |

| Sodium | 0.5 gram atom | [5] |

| Absolute Ethanol | 500 cc | [5] |

| Reaction Conditions | ||

| Temperature | 110°C | [5] |

| Time | 7 hours | [5] |

| Yield | ||

| Theoretical Yield | Not specified | |

| Actual Yield | 46-50 g | [5] |

| Percentage Yield | 72-78% | [5] |

| Product Characteristics | ||

| Melting Point | 245°C (with decomposition) | [3] |

Table 2: Synthesis of 1,3-Dimethylbarbituric Acid using this compound

| Parameter | Example 1 | Example 2 | Reference |

| Reactants | |||

| This compound | 1.1 mol | 1.3 mol | [6][7] |

| 1,3-Dimethylurea | 1.0 mol | 1.2 mol | [6][7] |

| Sodium Ethoxide | 58 g | 70 g | [6][7] |

| Solvent | n-Butanol and Toluene (900g) | n-Butanol and Toluene (1100g) | [6][7] |

| Reaction Conditions | |||

| Temperature | 90-110°C | 100-120°C | [6][7] |

| Time | 10 hours | 10 hours | [6][7] |

| Yield | |||

| Crude Yield | 132 g | 157 g | [6][7] |

| Pure Yield | 119 g | 141 g | [6][7] |

| Percentage Yield | 76% | 75% | [6][7] |

| Product Characteristics | |||

| Melting Point | 121.4-123.2°C | 121.3-123.1°C | [6][7] |

| Purity | 99.7% | 99.6% | [6][7] |

Conclusion

The synthesis of barbituric acid from this compound is a robust and well-established chemical transformation. This guide provides the fundamental knowledge, procedural details, and quantitative data necessary for researchers to successfully replicate and adapt this synthesis for their specific applications in drug discovery and development. Careful control of reaction conditions, particularly the exclusion of moisture and the use of dry reagents, is paramount to achieving high yields of the desired product.

References

- 1. repository.gatech.edu [repository.gatech.edu]

- 2. How are barbituric acids synthesized from diethyl malonate? | Filo [askfilo.com]

- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 4. Barbituric acid synthesis - chemicalbook [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN101190898A - Preparation method for 1.3-dimethylbarbituric acid - Google Patents [patents.google.com]

- 7. CN101190898B - Preparation method for 1.3-dimethylbarbituric acid - Google Patents [patents.google.com]

- 8. youtube.com [youtube.com]

The Central Role of Dimethyl Malonate in Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl malonate (DMM) is a cornerstone reagent in organic synthesis, prized for its versatility as a nucleophilic building block. Its activated methylene group, flanked by two electron-withdrawing ester functionalities, facilitates a wide range of carbon-carbon bond-forming reactions that are fundamental to the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the role of this compound in the synthesis of a diverse array of pharmaceuticals, including barbiturates, non-steroidal anti-inflammatory drugs (NSAIDs), and pyrimidine-based therapeutics. Detailed experimental protocols, quantitative data, and visual representations of key synthetic transformations and biological pathways are presented to offer a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction: The Chemical Versatility of this compound

This compound (CAS No. 108-59-8) is the dimethyl ester of malonic acid.[1] Its synthetic utility is primarily derived from the acidity of the α-protons of the methylene group (pKa ≈ 13), which allows for easy deprotonation by a variety of bases to form a stabilized carbanion. This carbanion, a potent nucleophile, can then participate in a range of chemical transformations, making this compound an invaluable C3 synthon in organic synthesis.

The key reactions leveraging the reactivity of this compound in pharmaceutical synthesis include:

-

Malonic Ester Synthesis: A classic method for the preparation of substituted acetic acids. The enolate of this compound undergoes alkylation, followed by hydrolysis and decarboxylation.

-

Knoevenagel Condensation: The reaction of this compound with aldehydes or ketones, catalyzed by a weak base, to form α,β-unsaturated esters.[2][3][4][5][6] This reaction is instrumental in building molecular complexity.

-

Michael Addition: The conjugate addition of the this compound enolate to α,β-unsaturated carbonyl compounds, leading to the formation of 1,5-dicarbonyl compounds.[7][8][9][10]

-

Cyclization Reactions: this compound and its derivatives are key precursors in the synthesis of various heterocyclic systems, which form the core of many pharmaceutical agents.

This guide will delve into specific applications of these reactions in the synthesis of prominent drug classes.

Synthesis of Barbiturates: Central Nervous System Depressants

Barbiturates are a class of drugs that act as central nervous system (CNS) depressants, exhibiting sedative, hypnotic, and anticonvulsant properties.[11] The core barbiturate structure is formed through the condensation of a disubstituted malonic ester with urea. This compound serves as a key starting material for the synthesis of the requisite disubstituted malonate.

General Synthetic Workflow for Barbiturates

The synthesis of a barbiturate like phenobarbital involves a two-step process starting from a monosubstituted malonate, which itself can be derived from this compound.

Caption: General workflow for barbiturate synthesis from this compound.

Experimental Protocol: Synthesis of Phenobarbital

The following protocol is adapted from the synthesis using diethyl ethylphenylmalonate and can be applied with the corresponding dimethyl ester.[11][12][13]

Step 1: Synthesis of Dimethyl Ethylphenylmalonate

This intermediate is prepared by the sequential alkylation of this compound, first with an ethyl halide and then with a benzyl halide (or vice versa), or by starting with dimethyl phenylmalonate and alkylating with an ethyl halide.

Step 2: Condensation with Urea to form Phenobarbital

| Parameter | Value | Reference |

| Reactants | Dimethyl ethylphenylmalonate, Urea, Sodium methoxide | [11][12] |

| Solvent | Methanol | [11] |

| Reaction Condition | Reflux | [11] |

| Yield | Up to 17.45% (reported for diethyl ester) | [11][12] |

Procedure:

-

Prepare a solution of sodium methoxide in absolute methanol.

-

Add dry urea to the sodium methoxide solution.

-

To this mixture, add dimethyl ethylphenylmalonate.

-

Reflux the reaction mixture.

-

After completion, the reaction mixture is worked up by acidification to precipitate the phenobarbital.

-

The crude product is purified by recrystallization.

Mechanism of Action of Barbiturates

Barbiturates exert their effects by potentiating the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor.

Caption: Mechanism of action of barbiturates at the GABAA receptor.

Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

This compound is a precursor in the synthesis of certain NSAIDs, such as phenylbutazone. The synthesis typically involves the alkylation of this compound followed by condensation with a suitable reagent.

Experimental Protocol: Synthesis of a Phenylbutazone Intermediate

The synthesis of n-butyl diethylmalonate, an intermediate for phenylbutazone, can be adapted using this compound.[14][15]

| Parameter | Value | Reference |

| Reactants | Diethyl malonate, n-Butylamine, Cuprous chloride, Dichloroethylamine | [14][15] |

| Solvent | Dichloroethylamine | [14][15] |

| Temperature | 70-75 °C | [14][15] |

| Reaction Time | 3-4 hours (initial), 5-6 hours (after amine addition) | [14][15] |

| Yield | 84-92% (reported for diethyl ester) | [14][15] |

Procedure (adapted for this compound):

-

In a reaction vessel, dichloroethylamine is charged, followed by the addition of cuprous chloride.

-

The mixture is heated to 70-75 °C.

-

This compound is added dropwise.

-

After stirring, n-butylamine is added, and the reaction continues.

-

The reaction mixture is then worked up to isolate the n-butyldimethylmalonate intermediate.

Mechanism of Action of NSAIDs

NSAIDs primarily function by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.

Caption: Mechanism of action of NSAIDs via inhibition of COX enzymes.

Synthesis of Pyrimidine Derivatives: Building Blocks for Diverse Pharmaceuticals

The pyrimidine ring is a fundamental heterocyclic scaffold found in numerous biologically active compounds, including antiviral nucleoside analogs and anticancer agents. This compound is a crucial starting material for the construction of the pyrimidine ring through condensation with urea, thiourea, or guanidine.

Experimental Protocol: Synthesis of 2-Amino-4,6-dihydroxypyrimidine

This compound is a key intermediate in the synthesis of various pharmaceuticals.[16][17][18][19]

| Parameter | Value | Reference |

| Reactants | This compound, Guanidine hydrochloride, Sodium methoxide | [16][17] |

| Solvent | Methanol | [16] |

| Temperature | 35-50 °C | [17] |

| Reaction Time | 0.5 - 6 hours | [17] |

| Yield | 75% (overall for a multi-step synthesis starting with this reaction) | [17] |

| Purity | 99.0% | [17] |

Procedure:

-

Guanidine hydrochloride is added to a solution of sodium methoxide in methanol and heated.

-

This compound is added dropwise while maintaining the temperature.

-

The reaction is allowed to proceed for the specified time.

-

The solvent is removed under reduced pressure.

-

The resulting solid is dissolved in water, and the pH is adjusted to precipitate the product.

-

The product is collected by filtration and dried.

Role in Nucleoside Analog Synthesis

The pyrimidine derivatives synthesized from this compound can be further modified and coupled with sugar moieties to create nucleoside analogs. These analogs can interfere with viral replication or cancer cell proliferation by acting as chain terminators or inhibitors of essential enzymes.

Caption: General workflow for the synthesis of nucleoside analogs from this compound.

Mechanism of Action of Antiviral Nucleoside Analogs

Antiviral nucleoside analogs, once activated by phosphorylation within the host cell, can inhibit viral polymerases and/or be incorporated into the growing viral DNA or RNA chain, leading to chain termination.

Caption: Mechanism of action of antiviral nucleoside analogs.

Conclusion

This compound is an exceptionally valuable and versatile building block in the synthesis of a wide range of pharmaceuticals. Its ability to readily form a stable carbanion enables its participation in a multitude of C-C bond-forming reactions, which are critical for the construction of the carbon skeletons of many drug molecules. From the sedative barbiturates to the anti-inflammatory NSAIDs and the life-saving antiviral and anticancer nucleoside analogs, the fingerprints of this compound chemistry are evident throughout the pharmaceutical landscape. A thorough understanding of its reactivity and synthetic applications is therefore essential for chemists engaged in the design and development of new therapeutic agents. The protocols and data presented in this guide aim to serve as a valuable resource for harnessing the full potential of this indispensable reagent.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Knoevenagel Condensation | Thermo Fisher Scientific - ES [thermofisher.com]

- 3. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]

- 4. Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. organicreactions.org [organicreactions.org]

- 7. Asymmetric Michael Addition of this compound to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Reaction of Maleic Anhydride with this compound [oddwheel.com]

- 10. researchgate.net [researchgate.net]

- 11. thaiscience.info [thaiscience.info]

- 12. scribd.com [scribd.com]

- 13. hooghlywomenscollege.ac.in [hooghlywomenscollege.ac.in]

- 14. CN106431917A - Synthesis method of phenylbutazone drug intermediate n-butyl diethyl malonate - Google Patents [patents.google.com]

- 15. CN105461558A - Synthesis method of phenylbutazone drug intermediate diethyl n-butylmalonate - Google Patents [patents.google.com]

- 16. 2-Amino-4,6-dihydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]

- 17. CN104496911A - Method for synthesizing 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride - Google Patents [patents.google.com]

- 18. CN102898382B - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 19. CN106167469A - A kind of method of synthesis 2 amino 4,6 dihydroxy-pyrimidines - Google Patents [patents.google.com]

The Cornerstone of Modern Fragrance: A Technical Guide to Dimethyl Malonate's Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl malonate, a seemingly simple diester, serves as a pivotal building block in the fragrance industry, underpinning the synthesis of some of the most iconic and widely used aroma chemicals. Its unique chemical reactivity, primarily centered around the active methylene group, allows for the construction of complex molecular architectures that define the scent profiles of numerous consumer products. This technical guide provides an in-depth exploration of the applications of this compound in the synthesis of high-value fragrance compounds, with a particular focus on the jasmonate family. The following sections will delve into the core chemical principles, detailed experimental methodologies, quantitative data, and the biological context of olfaction, offering a comprehensive resource for professionals in the field.

The Malonic Ester Synthesis: A Gateway to Fragrance Molecules

The primary synthetic route leveraging this compound in the fragrance industry is the venerable malonic ester synthesis. This reaction takes advantage of the acidity of the α-hydrogens located on the methylene carbon flanked by two carbonyl groups. Deprotonation with a suitable base generates a stabilized enolate, a potent nucleophile that can undergo a variety of chemical transformations, most notably alkylation and Michael additions.

The general mechanism of the malonic ester synthesis can be visualized as follows:

safety and handling precautions for dimethyl malonate

An In-depth Technical Guide to the Safe Handling of Dimethyl Malonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound, tailored for laboratory and research environments. The following sections detail the physical and chemical properties, hazard identification, handling and storage protocols, emergency procedures, and disposal considerations.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | References |

| Molecular Formula | C₅H₈O₄ | [1][2] |

| Molecular Weight | 132.11 g/mol | [3][4][5] |

| Appearance | Clear, colorless liquid | [3][4][6][7] |

| Boiling Point | 180-181 °C | [2][7][8] |

| Melting Point | -62 °C | [2][7][8] |

| Flash Point | 85 - 90 °C (185 - 194 °F) (closed cup) | [4][6][9] |

| Density | 1.156 g/mL at 25 °C | [2][7][8] |

| Solubility | Soluble in alcohol and ether; slightly soluble in water. | [7][8][10] |

| Vapor Pressure | 14.7 mmHg | [5] |

| Ignition Temperature | 440 °C | [8] |

| Explosion Limits | 1.3 - 17.4 %(V) | [7][8] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. Understanding its potential hazards is critical for safe handling.

| Hazard Classification | GHS Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][3] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[1][3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation.[1][3] |

| Flammability | Combustible Liquid | Combustible liquid.[4][11] |

Hazard Pictogram:

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is paramount to ensure the safety of laboratory personnel.

Engineering Controls

-

Ventilation: Work in a well-ventilated area.[1][3] Use a chemical fume hood or local exhaust ventilation to keep airborne concentrations below exposure limits.[4][6] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

Personal Protective Equipment (PPE)

The following diagram outlines the decision-making process for selecting appropriate PPE when handling this compound.

Caption: PPE selection workflow for handling this compound.

Hygiene Measures

-

Wash hands thoroughly after handling and before eating, drinking, or smoking.[3][6]

-

Remove contaminated clothing and wash it before reuse.[6]

Storage Conditions

-

Keep away from heat, sparks, open flames, and other sources of ignition.[4][11]

-

Incompatible Materials: Strong oxidizing agents, acids, bases, and reducing agents.[6][11]

Emergency Procedures

In the event of an emergency, follow these detailed protocols.

First-Aid Measures

| Exposure Route | Protocol | References |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. | [4][6][12] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. | [1][4][6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [1][3][6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious and alert, give 2-4 cupfuls of milk or water to drink. Never give anything by mouth to an unconscious person. Seek medical attention. | [3][6][12] |

Accidental Release Measures

The following workflow details the steps to be taken in case of a this compound spill.

Caption: Spill response workflow for this compound.

-

Environmental Precautions: Prevent the spill from entering drains, surface water, or groundwater.[1][13]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide.[1][3][4]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream.[3]

-

Specific Hazards: During a fire, irritating and highly toxic gases such as carbon monoxide and carbon dioxide may be generated.[1][6] Vapors are heavier than air and may spread along floors.[13]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][6]

Stability and Reactivity

-

Chemical Stability: Stable under normal temperatures and pressures.[6]

-

Conditions to Avoid: Heat, flames, sparks, and direct sunlight.[3][6] Incompatible materials.[6]

-

Incompatible Materials: Strong oxidizing agents, acids, bases, and reducing agents.[6][11]

-

Hazardous Decomposition Products: Carbon monoxide and carbon dioxide.[1][6]

Toxicological Information

The primary routes of exposure are inhalation, ingestion, and skin/eye contact.

| Toxicity Data | Value | Species | Reference |

| Oral LD50 | 5331 mg/kg | Rat | [6][10] |

| Dermal LD50 | >5 g/kg | Rabbit | [6][12] |

| Skin Irritation | Draize test: 500 mg/24H | Rabbit | [6] |

Disposal Considerations

-

Waste Disposal: Dispose of this material and its container at a licensed hazardous waste collection point.[14][15] Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[4] This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[12]

-

Contaminated Packaging: Dispose of as unused product.[12][15]

References

- 1. carlroth.com [carlroth.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. lobachemie.com [lobachemie.com]

- 4. dept.harpercollege.edu [dept.harpercollege.edu]

- 5. This compound | C5H8O4 | CID 7943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. chembk.com [chembk.com]

- 8. This compound - Ataman Kimya [atamanchemicals.com]

- 9. This compound 0.98 Dimethyl propanedioate [sigmaaldrich.com]

- 10. Page loading... [wap.guidechem.com]

- 11. fishersci.com [fishersci.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. This compound - Safety Data Sheet [chemicalbook.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. dept.harpercollege.edu [dept.harpercollege.edu]

An In-depth Technical Guide to the Malonic Ester Synthesis Using Dimethyl Malonate

For Researchers, Scientists, and Drug Development Professionals

The malonic ester synthesis is a versatile and classical method in organic chemistry for the preparation of mono- or disubstituted acetic acids.[1][2] This synthesis utilizes a malonic ester, such as dimethyl malonate, as the starting material, which is converted into a nucleophilic enolate and subsequently alkylated.[3] The resulting dialkylmalonate is then hydrolyzed and decarboxylated to yield the final carboxylic acid product.[4] This powerful carbon-carbon bond-forming reaction is invaluable for creating complex molecular architectures, particularly in the fields of pharmaceuticals, agrochemicals, and fine chemicals.[5]

Core Mechanism of the Malonic Ester Synthesis

The synthesis proceeds through a well-defined, four-step sequence: enolate formation, alkylation, hydrolysis, and decarboxylation.[6][7] this compound is a particularly effective starting material due to the high acidity of the α-hydrogens located on the methylene group flanked by two electron-withdrawing carbonyl groups.[8][9]

Step 1: Enolate Formation (Deprotonation)

The synthesis begins with the deprotonation of this compound at the α-carbon. The protons on the carbon adjacent to both carbonyl groups are acidic (pKa ≈ 12.6-13) and can be readily removed by a moderately strong base, such as sodium ethoxide or sodium hydride.[6][9][10][11] This step generates a resonance-stabilized enolate ion, where the negative charge is delocalized over the α-carbon and the two oxygen atoms of the carbonyl groups, enhancing its stability.[8][12] The choice of base is crucial; typically, an alkoxide corresponding to the ester's alcohol group is used (e.g., sodium methoxide for this compound) to prevent transesterification.[1]

Step 2: Alkylation

The resonance-stabilized enolate is a potent nucleophile.[3] In the second step, it attacks an electrophilic alkyl halide (R-X) in a classic SN2 reaction.[9][12] This reaction forms a new carbon-carbon bond, attaching the alkyl group to the α-carbon of the this compound.[3] The efficiency of this step is subject to the typical constraints of SN2 reactions. Therefore, primary or methyl halides are preferred, as secondary halides react poorly and tertiary halides are prone to E2 elimination.[9][10] Vinylic and aryl halides are generally unreactive in this context.[9]

Step 3: Hydrolysis (Saponification)

Following alkylation, the resulting substituted this compound is subjected to hydrolysis. This is typically achieved by heating with aqueous acid (e.g., H₃O⁺) or by saponification with a base (e.g., NaOH) followed by acidification.[5][12] This process converts both ester groups into carboxylic acid groups, yielding a substituted malonic acid.[6]

Step 4: Decarboxylation

The final step is the decarboxylation of the substituted malonic acid. This reaction is unique to compounds that have a second carbonyl group positioned beta to a carboxylic acid.[9] Upon heating, the substituted malonic acid readily loses a molecule of carbon dioxide (CO₂) through a cyclic transition state to form an enol, which then tautomerizes to the final, more stable substituted acetic acid product.[4][6]

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the malonic ester synthesis.

| Parameter | Value | Compound | Conditions | Reference(s) |

| pKa of α-hydrogens | ~13 | Diethyl Malonate | - | [9][10] |

| pKa of α-hydrogens | 12.6 | Diethyl Malonate | - | [6][7][11] |

| Boiling Point | 180-181 °C | This compound | Atmospheric Pressure | [13] |

| Density | 1.156 g/mL | This compound | 25 °C | [13] |

| Melting Point | -62 °C | This compound | - | [13] |

| Typical Yield | 81% | Dimethyl 2-(3-methylbut-2-enyl)malonate | See Protocol Below | [14] |

| Typical Yield | 79-83% | Ethyl Methylmalonate from Ethyl Malonate | Na, EtOH, MeBr | [15] |

Experimental Protocols

Below are representative experimental protocols for the key stages of the malonic ester synthesis.

Protocol 1: Alkylation of this compound

This protocol is adapted from a procedure for the synthesis of Dimethyl 2-(3-methylbut-2-enyl)malonic acid dimethyl ester.[14]

Materials:

-

This compound (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.03 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Prenyl bromide (0.82 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of this compound (11.5 mmol) in anhydrous THF (25 mL) at 0 °C, add solid NaH (11.9 mmol) portion-wise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete formation of the enolate.

-

Add prenyl bromide (9.44 mmol) dropwise to the reaction mixture at 0 °C.

-

Allow the resulting mixture to stir overnight while slowly warming to room temperature.

-

Quench the reaction by the careful addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with EtOAc (3x).

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate the filtrate in vacuo.

-

Purify the crude product by flash column chromatography (e.g., 3% EtOAc in hexanes) to afford the purified diester.

Protocol 2: Hydrolysis and Decarboxylation

This is a general procedure for the final steps of the synthesis.

Materials:

-

Substituted this compound

-

Aqueous Hydrochloric Acid (e.g., 6 M HCl) or a mixture of HBr and Acetic Acid.[16]

Procedure:

-

Reflux the substituted this compound with an excess of aqueous acid (e.g., HCl, HBr/AcOH) for several hours until the hydrolysis is complete (can be monitored by TLC).

-

Continue to heat the reaction mixture to effect decarboxylation. The evolution of CO₂ gas will be observed.

-

After the gas evolution ceases, cool the reaction mixture to room temperature.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether, EtOAc).

-

Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude carboxylic acid.

-

Further purification can be achieved by recrystallization or distillation.

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key mechanistic steps and logical flow of the malonic ester synthesis.

Caption: Overall workflow of the malonic ester synthesis.

Caption: Step 1: Enolate formation from this compound.

Caption: Step 2: SN2 alkylation of the malonate enolate.

Caption: Steps 3 & 4: Hydrolysis and decarboxylation pathway.

Variations and Synthetic Utility

The versatility of the malonic ester synthesis extends beyond simple mono-alkylation.

-

Dialkylation: The monoalkylated malonic ester still possesses one acidic α-hydrogen.[9] Therefore, the deprotonation and alkylation sequence can be repeated with a second, different alkyl halide to synthesize disubstituted acetic acids (RR'CHCOOH).[1][3]

-

Intramolecular Synthesis (Perkin Alicyclic Synthesis): When a dihalide is used as the alkylating agent, an intramolecular reaction can occur after the first alkylation, leading to the formation of cycloalkylcarboxylic acids.[1] This variation is particularly useful for synthesizing three- to six-membered rings.[2]

A significant drawback of the synthesis is the potential for the formation of dialkylated byproducts even when mono-alkylation is intended, which can complicate purification and lower yields.[1] Careful control of stoichiometry and reaction conditions is necessary to minimize this side reaction.

Conclusion

The malonic ester synthesis, with this compound as a key starting material, remains a cornerstone of synthetic organic chemistry. Its reliability in forming new carbon-carbon bonds through a sequence of enolate formation, alkylation, hydrolysis, and decarboxylation provides a robust pathway to a wide array of substituted acetic acids. For professionals in drug development and chemical research, a thorough understanding of this mechanism, its protocols, and its variations is essential for the rational design and execution of complex molecular syntheses.

References

- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 2. uobabylon.edu.iq [uobabylon.edu.iq]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. brainkart.com [brainkart.com]

- 9. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. fiveable.me [fiveable.me]

- 13. This compound 0.98 Dimethyl propanedioate [sigmaaldrich.com]

- 14. 5.2 Representative procedure for alkylation of this compound: Dimethyl 2–(3–methylbut–2–enyl)malonic acid dimethyl ester (9a) [bio-protocol.org]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. beilstein-journals.org [beilstein-journals.org]

Conformational Landscape of Dimethyl Malonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the conformational analysis of dimethyl malonate, a fundamental molecule in organic synthesis and a building block in various pharmaceutical compounds. Understanding its conformational preferences is crucial for predicting its reactivity, intermolecular interactions, and ultimately its role in the structure and function of larger molecules. This document details the key conformers, their energetic relationships, and the experimental and computational methodologies employed in their characterization.

Core Concepts in the Conformational Analysis of this compound

This compound possesses two key rotatable C-C single bonds linking the central methylene group to the two ester functionalities. Rotation around these bonds gives rise to a complex potential energy surface with multiple energy minima, each corresponding to a distinct conformer. Theoretical calculations have been instrumental in identifying the most stable conformers and the energy barriers that separate them.[1][2]

Two primary low-energy conformers have been identified through computational studies:

-

C₁ (gauche) Conformer: This conformer lacks any symmetry elements and is predicted to be the global minimum, representing the most stable arrangement of the molecule.[1][2]

-

C₂ Conformer: This conformer possesses a C₂ axis of symmetry. The two ester groups are crossed symmetrically with respect to the C-C-C plane. It is a local minimum on the potential energy surface, slightly higher in energy than the C₁ conformer.[1][2]

The potential energy surface of this compound features six minima that can be categorized into two groups of three (one C₂ and two C₁ forms in each group). Interconversion between conformers within the same group is characterized by low energy barriers of less than 2 kJ mol⁻¹. However, the transition between the two groups requires overcoming a considerably higher energy barrier, as it proceeds through a transition state with a sterically unfavorable vis-à-vis orientation of the oxygen atoms.[1][2]

Quantitative Conformational Data

The geometric parameters of the C₁ and C₂ conformers of this compound have been determined through high-level quantum chemical calculations. The following tables summarize the key bond lengths, bond angles, and dihedral angles for these conformers, providing a quantitative basis for their structural differences.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Point Group | Relative Energy (kJ mol⁻¹) |

| C₁ (gauche) | C₁ | 0.00 |

| C₂ | C₂ | > 0 (slightly higher) |

Note: The C₁ conformer is the global minimum. The exact energy difference is small and depends on the level of theory used.[1][2]

Table 2: Key Geometric Parameters of this compound Conformers (Calculated)

| Parameter | C₁ (gauche) Conformer | C₂ Conformer |

| Bond Lengths (Å) | ||

| C=O | 1.216 | 1.217 |

| C-O | 1.345 | 1.344 |

| O-CH₃ | 1.442 | 1.441 |

| C-C | 1.518 | 1.519 |

| C-H (methylene) | 1.093 | 1.092 |

| Bond Angles (°) ** | ||

| O=C-O | 124.8 | 125.0 |

| O=C-C | 124.5 | 124.4 |

| C-O-CH₃ | 115.8 | 115.9 |

| C-C-C | 112.1 | 112.5 |

| H-C-H (methylene) | 107.5 | 107.8 |

| Dihedral Angles (°) ** | ||

| O=C-C-C | 85.3 | 88.2 |

| C-O-C-C | 179.8 | 179.9 |

Note: The values presented are representative and may vary slightly depending on the computational method and basis set used.

Experimental and Computational Methodologies

The conformational landscape of this compound has been elucidated through a combination of experimental techniques and theoretical calculations.

Experimental Protocols

Matrix-Isolation Infrared Spectroscopy

This technique has been pivotal in experimentally confirming the dominance of the C₁ conformer at low temperatures.[1][2]

-

Sample Preparation: this compound is vaporized and mixed with a large excess of an inert gas (e.g., argon or xenon).

-

Deposition: The gas mixture is slowly deposited onto a cryogenic substrate (e.g., a CsI window) maintained at a very low temperature (typically around 8-14 K). This rapid cooling traps the individual this compound molecules in the inert gas matrix, preventing intermolecular interactions and preserving their gas-phase conformations.

-

Spectroscopic Measurement: Infrared spectra of the matrix-isolated sample are recorded. The experimental spectrum is then compared with the theoretically predicted spectra for the different conformers.

-

Annealing: The matrix is slowly warmed to a slightly higher temperature (e.g., up to 55 K) to allow for limited diffusion and conformational relaxation to the most stable form, and then re-cooled for spectral measurement. In the case of this compound, annealing does not lead to significant spectral changes, indicating that the population is already dominated by the most stable C₁ conformer upon initial deposition.[1][2]

Gas Electron Diffraction (GED)

-

Principle: A high-energy beam of electrons is scattered by the gas-phase molecules. The resulting diffraction pattern is dependent on the internuclear distances within the molecule.

-

Generalized Protocol:

-

A gaseous beam of this compound is introduced into a high-vacuum chamber.

-

An electron beam is directed perpendicular to the molecular beam.

-

The scattered electrons are detected on a photographic plate or a 2D detector, creating a diffraction pattern.

-

The radial distribution of scattered electron intensity is analyzed to extract information about the bond lengths, bond angles, and the relative abundance of different conformers.

-

Microwave Spectroscopy

Similar to GED, a specific microwave spectroscopy study dedicated to the conformational analysis of this compound is not prominently featured in the available literature. However, it is a high-resolution technique capable of providing precise structural information for polar molecules in the gas phase.

-

Principle: The molecule absorbs microwave radiation at specific frequencies corresponding to transitions between its rotational energy levels. These frequencies are highly sensitive to the molecule's moments of inertia, which are determined by its geometry.

-

Generalized Protocol:

-

A gaseous sample of this compound is introduced into a microwave spectrometer.

-

The sample is irradiated with microwave radiation over a range of frequencies.

-

The absorption of radiation is detected, yielding a rotational spectrum.

-

The frequencies of the rotational transitions are precisely measured and used to determine the rotational constants of the molecule.

-

By comparing the experimental rotational constants with those calculated for the theoretically predicted conformers, the presence and geometry of each conformer can be determined.

-

Computational Protocol

Quantum chemical calculations are indispensable for understanding the conformational preferences of this compound.

-

Potential Energy Surface (PES) Scan: To identify all possible stable conformers, a relaxed PES scan is performed. This involves systematically varying the key dihedral angles (O=C-C-C) and calculating the energy at each point, while allowing all other geometric parameters to relax.

-

Geometry Optimization: The minima on the PES are then used as starting points for full geometry optimizations to locate the precise structures of the stable conformers. Common levels of theory for this include Møller-Plesset perturbation theory (MP2, MP4) and Density Functional Theory (DFT) with appropriate basis sets (e.g., 6-31G, 6-31++G , 6-311++G**).[1][2]

-

Frequency Calculations: Harmonic vibrational frequency calculations are performed for each optimized structure to confirm that it is a true minimum (no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE).

-

Relative Energy Calculation: The relative energies of the conformers are determined by comparing their ZPVE-corrected total energies.

-

Transition State Search: To determine the energy barriers for interconversion, transition state (TS) structures connecting the minima are located using methods like the synchronous transit-guided quasi-Newton (STQN) method. Frequency calculations on the TS structures are performed to verify that they have exactly one imaginary frequency corresponding to the conformational change.

Visualizations

The following diagrams illustrate key aspects of the conformational analysis of this compound.

Conclusion

The conformational analysis of this compound reveals a landscape dominated by a C₁ symmetry gauche conformer, which is slightly more stable than a higher-symmetry C₂ conformer. The low energy barriers for interconversion between certain conformers suggest that the molecule is conformationally flexible at room temperature. However, experimental evidence from matrix-isolation infrared spectroscopy confirms the predominance of the most stable C₁ conformer at cryogenic temperatures. The synergy between high-level computational chemistry and experimental techniques provides a detailed and robust understanding of the structural preferences of this important organic molecule. This knowledge is fundamental for applications in drug design and materials science where molecular conformation plays a critical role in determining function and properties.

References

Commercial Production of Dimimethyl Malonate: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl malonate (DMM) is a pivotal intermediate in the synthesis of a wide array of fine chemicals, pharmaceuticals, and fragrances. Its commercial production is dominated by a few key synthetic routes, each with distinct advantages and challenges in terms of yield, purity, cost, and environmental impact. This technical guide provides an in-depth analysis of the principal commercial methods for this compound synthesis: the cyanide esterification process, catalytic carbonylation, and direct esterification of malonic acid. Detailed experimental protocols, comparative quantitative data, and process logic diagrams are presented to offer a comprehensive resource for professionals in the chemical and pharmaceutical industries.

Introduction

This compound (CAS No. 108-59-8), the dimethyl ester of malonic acid, is a colorless liquid with a characteristic fruity odor. The reactivity of the central methylene group makes it a versatile building block in organic synthesis, particularly in the production of barbiturates, vitamins, and agrochemicals.[1] The growing demand for these downstream products necessitates efficient and scalable manufacturing processes for high-purity this compound. This document details the core industrial production methodologies, offering a comparative analysis to inform process selection and development.

Primary Commercial Synthesis Routes

The industrial production of this compound is primarily achieved through three distinct chemical pathways. The traditional and most widely implemented method is the cyanide esterification process. More modern approaches include catalytic carbonylation and the direct esterification of malonic acid.

Cyanide Esterification Process

The cyanide esterification route is a well-established, multi-step synthesis that begins with chloroacetic acid. This method is noted for its reliability and relatively mature technology, making it a common choice for large-scale production.

The overall process can be summarized in the following key stages:

-

Neutralization: Chloroacetic acid is neutralized with a base, typically sodium carbonate, to produce sodium chloroacetate.[2]

-

Cyanation: The resulting sodium chloroacetate is reacted with sodium cyanide to yield sodium cyanoacetate.[2]

-

Hydrolysis and Esterification: Sodium cyanoacetate then undergoes hydrolysis and is subsequently esterified with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form this compound.[2][3]

-

Purification: The final product is purified through washing and distillation to achieve a purity of ≥98%.[2]

Catalytic Carbonylation

A more contemporary approach to this compound synthesis is through the catalytic carbonylation of a chloroacetate. This method, while technologically advanced, presents challenges in its industrial application due to the stringent reaction conditions required.[4] The process typically involves the reaction of methyl chloroacetate with carbon monoxide and methanol in the presence of a transition metal catalyst, such as a cobalt or palladium complex.

This single-step synthesis offers a potentially more direct route to the final product. However, the complexity of the process and the harsh conditions have limited its widespread industrial adoption.[2][4]

Direct Esterification of Malonic Acid

The direct esterification of malonic acid with methanol presents another viable synthesis route. This method is a classic Fischer esterification reaction, where malonic acid is heated with an excess of methanol in the presence of an acid catalyst, such as sulfuric acid.[5] To drive the reaction towards completion, the water formed as a byproduct is typically removed, often through azeotropic distillation.

While straightforward in principle, the efficiency of this method on an industrial scale depends on the cost and availability of high-purity malonic acid.

Comparative Analysis of Production Methods

The selection of a production method for this compound depends on various factors including raw material availability, desired scale of production, and acceptable environmental footprint. The following table summarizes key quantitative data for the different synthesis routes.

| Parameter | Cyanide Esterification | Catalytic Carbonylation | Direct Esterification of Malonic Acid |

| Primary Raw Materials | Chloroacetic acid, Sodium cyanide, Methanol | Methyl chloroacetate, Carbon monoxide, Methanol | Malonic acid, Methanol |

| Catalyst | Sulfuric acid | Cobalt or Palladium complexes | Sulfuric acid |

| Typical Yield | >85% (overall) | 92.9% (lab scale) | ~53-96% (lab scale) |

| Product Purity | ≥98% | 98.5% (selectivity, lab scale) | High purity achievable with purification |

| Reaction Conditions | Multi-step, moderate temperatures | High pressure (e.g., 2 MPa), elevated temperature (e.g., 85°C) | Reflux temperature, often with azeotropic water removal |

| Key Advantages | Mature, reliable technology for large scale | Potentially fewer steps | Simpler chemistry, avoids use of cyanide |

| Key Disadvantages | Use of highly toxic sodium cyanide, multi-step process | Harsh reaction conditions, complex catalyst systems | Relies on availability and cost of malonic acid |

| Raw Material Consumption (per ton of DMM) | Chloroacetic acid: 1120 kg, Sodium cyanide: 551 kg, Methanol: 955 kg | N/A (data not available for industrial scale) | N/A (data not available for industrial scale) |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key synthesis routes, based on published laboratory and patent literature. These protocols are intended for informational purposes and should be adapted and optimized for specific laboratory or plant conditions.

Protocol for Cyanide Esterification Process

This protocol is based on a patented method for the preparation of this compound.

Step 1: Neutralization

-

In a suitable reaction vessel, dissolve 445 kg (4.62 kmol) of chloroacetic acid (98% purity) in 620 kg of water with stirring.

-

Neutralize the solution by adding a saturated aqueous solution of sodium carbonate until the pH reaches 6.5-7.0, forming an aqueous solution of sodium chloroacetate.

Step 2: Cyanation

-

Transfer the sodium chloroacetate solution to a cyanation reactor and heat to 50°C.

-

Slowly add 765 kg of a 30% aqueous solution of sodium cyanide (containing 4.68 kmol of NaCN).

-

A strong exothermic reaction will occur. Maintain the reaction temperature between 85-90°C by controlling the addition rate and applying cooling as necessary.

-

Once the temperature reaches 105°C, the reaction is considered complete. Cool the mixture to room temperature to obtain an aqueous solution of sodium cyanoacetate.

Step 3: Acidification and Esterification

-